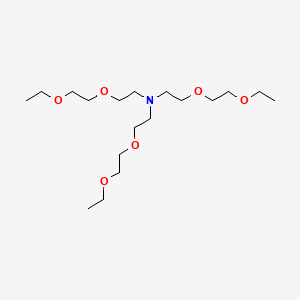
Tris(2-(2-ethoxyethoxy)ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-(2-ethoxyethoxy)ethyl)amine is a useful research compound. Its molecular formula is C18H39NO6 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis
Tris(2-(2-ethoxyethoxy)ethyl)amine has demonstrated significant utility as a catalyst in various chemical reactions:
- Phase-Transfer Catalysis : It is employed in the oxidation of arylmethanols under phase-transfer conditions, facilitating the transfer of reactants between different phases (liquid-liquid or liquid-solid) to enhance reaction rates and yields .
- Glycosylation Reactions : The compound acts as a cryptand during phase-transfer glycosylation, specifically in synthesizing complex carbohydrates like 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine .
- Nucleoside Synthesis : It serves as a phase-transfer catalyst in the synthesis of nucleosides, such as 1,3-dideaza-2′-deoxyadenosine and related benzimidazole derivatives .
Coordination Chemistry
Recent studies have explored the coordination properties of this compound with f-block metals. The compound forms stable complexes that exhibit unique structural characteristics, including cage-like structures. This property is particularly valuable in materials science and nanotechnology for developing new functional materials .
Material Science
In material science, this compound is utilized in the formulation of polymer electrolytes for batteries. Its ability to enhance ionic conductivity makes it a candidate for solid polymer electrolyte systems used in lithium-ion batteries .
Case Study 1: Oxidation of Aryl Methanols
In a study focusing on the oxidation of arylmethanols using this compound as a phase-transfer catalyst, researchers reported improved yields compared to traditional methods. The reaction conditions were optimized to maximize efficiency and selectivity, demonstrating the compound's effectiveness in organic synthesis.
Case Study 2: Coordination with f-block Metals
A recent investigation into the coordination chemistry of this compound revealed its capacity to stabilize various f-block metal ions. The resulting complexes exhibited enhanced luminescent properties, making them suitable for applications in photonics and sensor technologies .
Propiedades
Número CAS |
75888-21-0 |
|---|---|
Fórmula molecular |
C18H39NO6 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
2-(2-ethoxyethoxy)-N,N-bis[2-(2-ethoxyethoxy)ethyl]ethanamine |
InChI |
InChI=1S/C18H39NO6/c1-4-20-13-16-23-10-7-19(8-11-24-17-14-21-5-2)9-12-25-18-15-22-6-3/h4-18H2,1-3H3 |
Clave InChI |
XZGIHWAIIZHXKX-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCN(CCOCCOCC)CCOCCOCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













